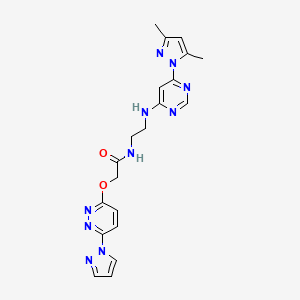

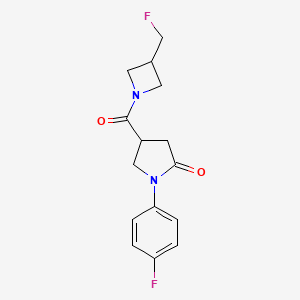

![molecular formula C21H22N2O2 B2836776 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851405-30-6](/img/structure/B2836776.png)

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide” is a complex organic molecule that contains a quinoline ring, which is a type of heterocyclic aromatic organic compound . Quinoline derivatives are known to have various biological and pharmaceutical properties .

Molecular Structure Analysis

The molecular structure of this compound involves a quinoline ring, which is a heterocyclic aromatic organic compound . It also contains an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .Wissenschaftliche Forschungsanwendungen

Spatial Orientation and Structural Studies

- The spatial orientations of similar amide derivatives have been studied, showing different geometries like tweezer-like and S-shaped structures, which are important for understanding molecular interactions (Kalita & Baruah, 2010).

Chemosensor Applications

- Amide derivatives have been used in the development of chemosensors. For instance, a chemosensor for Zn2+ was created using a quinoline-based fluorophore, showcasing its potential in biological and aqueous samples (Park et al., 2015).

Antimalarial Activity

- Certain quinoline derivatives demonstrated antimalarial properties, with studies showing correlations between the molecular structure and antimalarial potency (Werbel et al., 1986).

Corrosion Inhibition

- Quinoxalines, similar in structure to the compound , have been investigated as corrosion inhibitors, providing insights into the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Catalytic Applications

- In the field of catalysis, derivatives of quinoline have been used in the preparation of ruthenium catalysts for ketone reduction (Facchetti et al., 2016).

Fluorescence Properties

- Research into the fluorescence properties of similar compounds has been conducted, which can have implications in various analytical and diagnostic applications (Karmakar et al., 2007).

Antimicrobial and Antiprotozoal Agents

- Studies have shown that certain quinoline derivatives exhibit antimicrobial and antiprotozoal activities, indicating their potential as therapeutic agents (Patel et al., 2017).

Drug Discovery and Development

- Quinoline-based compounds are actively researched in the context of drug discovery, particularly for their therapeutic potential against diseases like tuberculosis and Japanese encephalitis (Pissinate et al., 2016; Ghosh et al., 2008).

Eigenschaften

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-4-3-5-16(10-14)12-20(24)22-9-8-18-13-17-7-6-15(2)11-19(17)23-21(18)25/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKHWAQKJMVGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

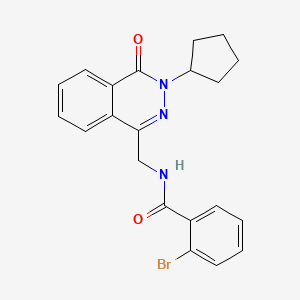

![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)

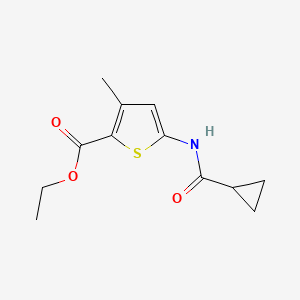

![Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2836706.png)

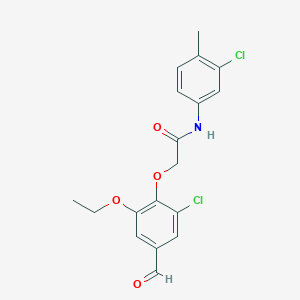

![N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B2836710.png)

![3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2836713.png)

![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)

![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)